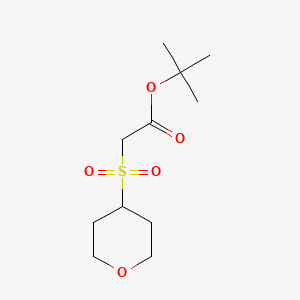
Tert-butyl 2-((tetrahydro-2H-pyran-4-YL)sulfonyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-((tetrahydro-2H-pyran-4-YL)sulfonyl)acetate is an organic compound with a unique structure that combines a tert-butyl ester group with a tetrahydropyran ring and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-((tetrahydro-2H-pyran-4-YL)sulfonyl)acetate typically involves the reaction of tert-butyl acetate with tetrahydro-2H-pyran-4-sulfonyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize waste. The final product is typically subjected to rigorous quality control measures to ensure its purity and suitability for further applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-((tetrahydro-2H-pyran-4-YL)sulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonyl compounds.
Scientific Research Applications
Tert-butyl 2-((tetrahydro-2H-pyran-4-YL)sulfonyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-((tetrahydro-2H-pyran-4-YL)sulfonyl)acetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonyl group can act as an electrophile in substitution reactions, while the ester group can undergo hydrolysis or reduction. The tetrahydropyran ring provides structural stability and can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate
- Tert-butyl (2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate
- Tert-butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate
Uniqueness
Tert-butyl 2-((tetrahydro-2H-pyran-4-YL)sulfonyl)acetate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. The presence of the sulfonyl group distinguishes it from other similar compounds and offers unique reactivity patterns that can be exploited in synthesis and applications.
Properties
Molecular Formula |
C11H20O5S |
|---|---|
Molecular Weight |
264.34 g/mol |
IUPAC Name |
tert-butyl 2-(oxan-4-ylsulfonyl)acetate |
InChI |
InChI=1S/C11H20O5S/c1-11(2,3)16-10(12)8-17(13,14)9-4-6-15-7-5-9/h9H,4-8H2,1-3H3 |
InChI Key |
FPAOYHGHJVLAEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B15054140.png)
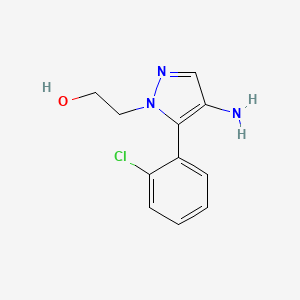
![2-Methoxy-5-nitrobenzo[d]oxazole](/img/structure/B15054163.png)

![8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid](/img/structure/B15054174.png)
![N,N-Diethylbenzo[d]isothiazol-3-amine](/img/structure/B15054179.png)
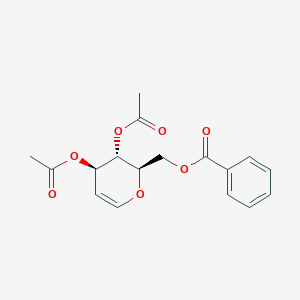
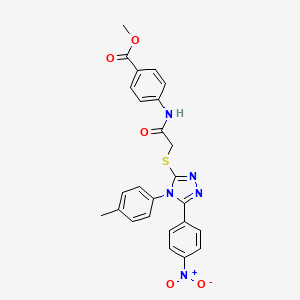
![2-Chlorobenzo[d]oxazol-7-ol](/img/structure/B15054195.png)
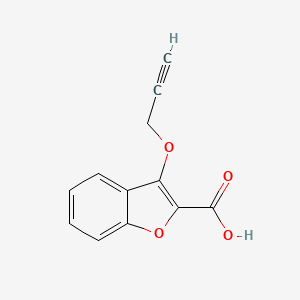
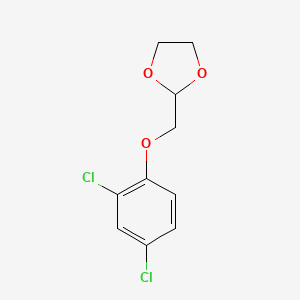

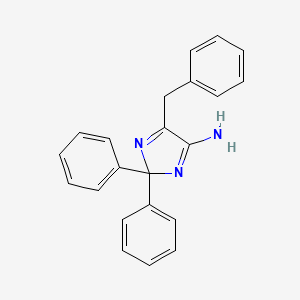
![tert-Butyl 4-(8-isopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate](/img/structure/B15054235.png)
